molecular formula C16H12ClN3OS B2590085 N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 39067-30-6

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B2590085
CAS RN: 39067-30-6
M. Wt: 329.8
InChI Key: WFSSXWCQSGFJKB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as CTB or compound 22, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 2011 by researchers at the University of California, San Francisco.

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives have been recognized for their antibacterial properties. The presence of a chlorophenyl group can enhance the compound’s ability to interact with bacterial enzymes or DNA, leading to potential antibacterial applications. For instance, similar compounds have shown activity against bacteria such as Staphylococcus aureus and Chromobacterium violaceum .

Antifungal Activity

The structural similarity of thiazole derivatives to known antifungal compounds suggests that they could be effective in inhibiting fungal growth. The compound’s lipophilicity, conferred by the chlorophenyl group, may allow it to penetrate fungal cell membranes and disrupt essential processes .

Antiviral Activity

Thiazole compounds have been explored for their antiviral activities. The compound , with its specific substituents, could be investigated for its efficacy against various viral infections, potentially interfering with viral replication or protein synthesis .

Anti-Fibrosis Activity

Thiazole derivatives have shown promise in the treatment of fibrotic diseases. They can inhibit the deposition of collagen and other fibrotic materials in tissues, which is crucial in conditions like liver fibrosis. The compound’s ability to modulate fibrotic pathways could be a significant area of research .

Antineoplastic Activity

Compounds with a thiazole core have been studied for their potential as cancer therapeutics. They may work by disrupting cell division or inducing apoptosis in cancer cells. The chlorophenyl and pyridinyl groups could contribute to the compound’s selectivity and potency against certain cancer cell lines .

Nonlinear Optical Properties

Thiazole derivatives have been identified as candidates for developing materials with nonlinear optical properties. These properties are valuable for applications in optoelectronics, such as in the fabrication of devices that require second and third harmonic generation .

properties

IUPAC Name

N-(4-chlorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-14(15(21)20-13-6-4-12(17)5-7-13)22-16(19-10)11-3-2-8-18-9-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSSXWCQSGFJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

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